1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine
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Overview
Description
1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a 4-chloro-3-nitrobenzenesulfonyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 3,5-dimethylpiperidine with 4-chloro-3-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound’s nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the MAPK and NF-κB signaling pathways .
Comparison with Similar Compounds
1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine can be compared with other similar compounds, such as:
4-Chloro-3-nitrobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
3,5-Dimethylpiperidine: The piperidine ring component of the target compound.
4-Chloro-3-nitrobenzenesulfonic acid: Another related compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-3,5-dimethylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-9-5-10(2)8-15(7-9)21(19,20)11-3-4-12(14)13(6-11)16(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKHDNAYAGNMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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